(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl pyrrolidine-1-carbodithioate
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Overview
Description
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl pyrrolidine-1-carbodithioate is a complex organic compound that features a unique combination of oxazole and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by subsequent reactions to introduce the pyrrolidine and carbodithioate groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl pyrrolidine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reducing agents can be used to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl pyrrolidine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl pyrrolidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Known for its antibacterial and antimonooxidase activity.
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one: Exhibits various biological activities, including antibacterial and anticancer properties.
Uniqueness
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl pyrrolidine-1-carbodithioate is unique due to its specific combination of oxazole and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl pyrrolidine-1-carbodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-12-14(11-21-16(20)18-9-5-6-10-18)17-15(19-12)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYBWBZUIVKYJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC(=S)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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